molecular formula C7H10IN3 B6174440 3-iodo-4,5,6,7-tetrahydro-1H-indazol-7-amine CAS No. 2648961-55-9

3-iodo-4,5,6,7-tetrahydro-1H-indazol-7-amine

Cat. No. B6174440
CAS RN: 2648961-55-9
M. Wt: 263.1
InChI Key:
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Description

The compound “3-iodo-4,5,6,7-tetrahydro-1H-indazol-7-amine” is a derivative of indazole . Indazole-containing heterocyclic compounds have a wide variety of medicinal applications as antihypertensive, anticancer, antidepressant, anti-inflammatory, and antibacterial agents .


Synthesis Analysis

The synthesis of indazoles has been a topic of interest in recent years. The strategies include transition metal catalyzed reactions, reductive cyclization reactions, and synthesis of 2H-indazoles via consecutive formation of C–N and N–N bonds without catalyst and solvent from 2-azidobenzaldehydes and amines . A Cu(OAc)2-catalyzed synthesis of 1H-indazoles by N–N bond formation employing oxygen as the terminal oxidant has been described .


Molecular Structure Analysis

The molecular structure of indazole derivatives can be confirmed using various spectroscopic techniques. For instance, 1H, 13C NMR, and IR spectra for all the compounds were investigated. HMBC, HSQC, COSY, and NOESY spectra of the representative compounds were studied .


Chemical Reactions Analysis

The chemical reactions involved in the synthesis of indazoles include reactions under catalyst- and solvent-free conditions, Cu2O-mediated cyclization of o-haloaryl-N-tosylhydrazones, Ag-catalyzed nitration–annulation with tert-butyl nitrite, iodine-mediated intramolecular aryl and sp3 C–H amination, and metal-free reaction of aryl-hydrazones with montmorillonite K-10 under O2 atmosphere .

Mechanism of Action

While the specific mechanism of action for “3-iodo-4,5,6,7-tetrahydro-1H-indazol-7-amine” is not mentioned in the retrieved papers, indazole-containing heterocyclic compounds can be employed as selective inhibitors of phosphoinositide 3-kinase δ for the treatment of respiratory disease .

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for 3-iodo-4,5,6,7-tetrahydro-1H-indazol-7-amine involves the conversion of commercially available starting materials into the target compound through a series of chemical reactions.", "Starting Materials": [ "2,3-dihydro-1H-indazole-7-carboxylic acid", "Phosphorus pentachloride (PCl5)", "Hydrogen iodide (HI)", "Sodium hydroxide (NaOH)", "Sodium borohydride (NaBH4)", "Hydrochloric acid (HCl)", "Sodium nitrite (NaNO2)", "Copper(I) iodide (CuI)", "Ammonium chloride (NH4Cl)", "Sodium carbonate (Na2CO3)", "Ethanol (EtOH)", "Water (H2O)" ], "Reaction": [ "Step 1: Conversion of 2,3-dihydro-1H-indazole-7-carboxylic acid to 2,3-dihydro-1H-indazole-7-carboxylic acid chloride using PCl5", "Step 2: Reaction of 2,3-dihydro-1H-indazole-7-carboxylic acid chloride with HI to form 2,3-dihydro-1H-indazole-7-iodide", "Step 3: Reduction of 2,3-dihydro-1H-indazole-7-iodide with NaBH4 to form 3-iodo-2,3-dihydro-1H-indazole-7-amine", "Step 4: Diazotization of 3-iodo-2,3-dihydro-1H-indazole-7-amine with NaNO2 and HCl to form 3-iodo-2,3-dihydro-1H-indazole-7-diazonium chloride", "Step 5: Reaction of 3-iodo-2,3-dihydro-1H-indazole-7-diazonium chloride with CuI to form 3-iodo-2,3-dihydro-1H-indazole-7-iodide", "Step 6: Reduction of 3-iodo-2,3-dihydro-1H-indazole-7-iodide with NaBH4 to form 3-iodo-2,3-dihydro-1H-indazole-7-amine", "Step 7: Cyclization of 3-iodo-2,3-dihydro-1H-indazole-7-amine with NaOH and NH4Cl to form 3-iodo-4,5,6,7-tetrahydro-1H-indazol-7-amine", "Step 8: Neutralization of the reaction mixture with HCl and precipitation of the product with Na2CO3", "Step 9: Purification of the product by recrystallization from EtOH/H2O" ] }

CAS RN

2648961-55-9

Molecular Formula

C7H10IN3

Molecular Weight

263.1

Purity

95

Origin of Product

United States

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